molecular formula C19H28O3 B12795033 (17|A)-9,17-dihydroxyandrost-4-en-3-one CAS No. 18841-73-1

(17|A)-9,17-dihydroxyandrost-4-en-3-one

Cat. No.: B12795033
CAS No.: 18841-73-1
M. Wt: 304.4 g/mol
InChI Key: UKICFXLKLKVHMC-KOUJMVCDSA-N
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Description

NSC 70575, also known as Genistein, is an isoflavonoid derived from soy products. It is known for its various biological activities, including its role as an antineoplastic and antitumor agent. Genistein has been extensively studied for its potential therapeutic applications, particularly in the fields of cancer research and cardiovascular health.

Preparation Methods

Synthetic Routes and Reaction Conditions

Genistein can be synthesized through several methods, including chemical synthesis and extraction from natural sources. One common synthetic route involves the condensation of resorcinol with phloroglucinol in the presence of an acid catalyst. The reaction conditions typically include:

    Temperature: 100-150°C

    Catalyst: Acid catalyst such as sulfuric acid

    Solvent: Ethanol or methanol

Industrial Production Methods

Industrial production of Genistein often involves the extraction from soybeans or other leguminous plants. The extraction process includes:

    Grinding: Soybeans are ground into a fine powder.

    Extraction: The powder is extracted using solvents like ethanol or methanol.

    Purification: The extract is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Genistein undergoes various chemical reactions, including:

    Oxidation: Genistein can be oxidized to form quinones.

    Reduction: It can be reduced to form dihydrogenated derivatives.

    Substitution: Genistein can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Ethanol, methanol, water

Major Products

    Oxidation Products: Quinones

    Reduction Products: Dihydro-Genistein

    Substitution Products: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Genistein has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying isoflavonoid chemistry.

    Biology: Studied for its effects on cell signaling pathways and gene expression.

    Medicine: Investigated for its potential in cancer therapy, particularly in prostate and breast cancer. It is also studied for its cardiovascular benefits.

    Industry: Used in the production of dietary supplements and functional foods.

Mechanism of Action

Genistein exerts its effects through several mechanisms:

    Inhibition of Protein-Tyrosine Kinase: Genistein inhibits protein-tyrosine kinase, which plays a crucial role in cell growth and differentiation.

    Topoisomerase II Inhibition: It inhibits topoisomerase II, an enzyme involved in DNA replication.

    Estrogen Receptor Modulation: Genistein acts as a phytoestrogen, binding to estrogen receptors and modulating their activity.

Comparison with Similar Compounds

Genistein is unique among isoflavonoids due to its specific biological activities. Similar compounds include:

    Daidzein: Another isoflavonoid with similar estrogenic activity but different potency.

    Biochanin A: An isoflavonoid with similar anticancer properties but different molecular targets.

    Equol: A metabolite of Daidzein with higher estrogenic activity.

Genistein stands out due to its dual role as both an antineoplastic agent and a phytoestrogen, making it a valuable compound in both cancer research and hormone-related studies.

Properties

CAS No.

18841-73-1

Molecular Formula

C19H28O3

Molecular Weight

304.4 g/mol

IUPAC Name

(8S,9R,10S,13S,14S,17S)-9,17-dihydroxy-10,13-dimethyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C19H28O3/c1-17-9-10-19(22)15(14(17)5-6-16(17)21)4-3-12-11-13(20)7-8-18(12,19)2/h11,14-16,21-22H,3-10H2,1-2H3/t14-,15-,16-,17-,18-,19+/m0/s1

InChI Key

UKICFXLKLKVHMC-KOUJMVCDSA-N

Isomeric SMILES

C[C@]12CC[C@]3([C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)CC[C@@]43C)O

Canonical SMILES

CC12CCC3(C(C1CCC2O)CCC4=CC(=O)CCC43C)O

Origin of Product

United States

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